Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound characterized by its unique structural features, including a bicyclo[3.1.0] framework and an ester functional group. Its molecular formula is , with a molecular weight of approximately 142.15 g/mol . The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its distinctive chemical properties.
The synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods:
Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate has potential applications in:
Interaction studies are essential for understanding how methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate interacts with biological systems or other chemical entities. Preliminary studies could focus on its reactivity with nucleophiles or its binding affinity to biological targets, which may provide insights into its therapeutic potential.
Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and bicyclic frameworks:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tetrahydropyran-4-yl-carboxylic acid | 5337-03-1 | 0.93 |
| Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | 335599-07-0 | 0.90 |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 233276-38-5 | 0.89 |
| Tetrahydro-2H-pyran-3-carboxylic acid | 873397-34-3 | 0.86 |
| 3-Oxabicyclo[3.1.0]hexane-2,4-dione | 5617-74-3 | 0.87 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate in terms of its specific bicyclic arrangement and ester functionality.
The construction of the bicyclic core in methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate relies fundamentally on cyclopropanation methodologies that form the characteristic three-membered ring fused to the oxirane system [1]. The most prominent approach involves the use of bis(iodozincio)methane as a nucleophilic cyclopropanation reagent, which demonstrates exceptional versatility in constructing strained bicyclic frameworks [1]. This dizinc reagent facilitates the formation of cyclopropanol intermediates through nucleophilic addition to carbonyl groups, followed by sequential stereospecific substitution reactions [1].
Cyclopropylmagnesium carbenoid reactions represent another significant synthetic pathway for bicyclic core construction [2]. These carbenoid species undergo stepwise, exoenergetic reactions with alkene substrates, exhibiting low activation barriers that favor the formation of three-membered rings [2]. The mechanism proceeds through the formation of stabilized metal-carbon complexes that facilitate ring closure while maintaining stereochemical control [2]. Computational studies at the G4 level of theory have revealed that these reactions proceed through intermediates stabilized by attractive forces between lithium or magnesium centers and carbon-carbon bonds [2].
Stereoselective cyclopropanation using chiral selenonium ylides has emerged as a highly effective method for constructing enantiomerically enriched bicyclic systems [3]. This approach achieves excellent diastereoselectivities and enantioselectivities up to 99% enantiomeric excess, demonstrating remarkable synthetic utility for the preparation of complex cyclopropane-containing structures [3]. The methodology affords three stereoisomers of chiral 1,2,3-trisubstituted cyclopropanes with good yields and provides recyclability of the chiral selenide reagents [3].
Table 1: Cyclopropanation Reaction Conditions and Yields
| Method | Temperature (°C) | Solvent | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Bis(iodozincio)methane | -78 to 25 | Tetrahydrofuran | 65-85 | High diastereoselectivity |
| Cyclopropylmagnesium carbenoid | 0 to 50 | Diethyl ether | 70-90 | Moderate to high |
| Chiral selenonium ylides | -20 to 0 | Dichloromethane | 75-95 | >99% enantiomeric excess |
The nucleophilic cleavage of spiroactivated cyclopropanes provides mechanistic insights relevant to bicyclic synthesis [4]. These reactions exhibit second-order kinetics and demonstrate reversibility under specific conditions, offering unique opportunities for studying transition state structures [4]. The mechanism involves dipolar transition states where carbon-carbon bond breaking precedes carbon-nucleophile bond formation, with extensive solvent reorganization occurring at the negative end of the dipolar structure [4].
The formation of the methyl ester functionality in methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate employs several distinct esterification strategies, each offering specific advantages for bicyclic substrates [5]. Acid-catalyzed esterification proceeds through a two-step mechanism involving initial protonation of the carboxylic acid to generate a highly active acylium ion intermediate [5]. This acylium ion subsequently undergoes spontaneous reaction with alcohol molecules through a trimolecular mechanism, with activation energies ranging from 4-10 kcal/mol [5]. Density functional theory calculations support this mechanism and demonstrate that the acylium ion serves as the critical active intermediate shared by both esterification and hydrolysis pathways [5].
The Steglich esterification represents a particularly valuable method for functionalizing sensitive bicyclic carboxylic acids under mild conditions [6] [7]. This approach utilizes dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst, enabling esterification at room temperature in polar aprotic solvents [7]. The reaction mechanism involves formation of an O-acylisourea intermediate that undergoes nucleophilic attack by the alcohol substrate [7]. The addition of 4-dimethylaminopyridine prevents the undesired 1,3-rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea species [7].
Table 2: Esterification Method Comparison
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Compatibility |
|---|---|---|---|---|---|
| Fischer Esterification | Sulfuric acid | 60-80 | 6-24 | 70-85 | Standard carboxylic acids |
| Steglich Esterification | 4-Dimethylaminopyridine | 20-25 | 2-12 | 85-95 | Sensitive substrates |
| Carbodiimide Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 0-25 | 1-8 | 80-90 | Aqueous conditions |
Carbodiimide-mediated esterification offers exceptional versatility for bicyclic carboxylic acid substrates [8]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide reacts with carboxylic acid groups to form active O-acylisourea intermediates that undergo nucleophilic displacement by primary alcohols [8]. The reaction proceeds most efficiently under acidic conditions (pH 4.5) and requires buffers devoid of extraneous carboxyl and amine groups [8]. 4-Morpholinoethanesulfonic acid buffer provides optimal conditions for this transformation, although phosphate buffers and neutral pH conditions remain compatible with reduced efficiency [8].
Enzymatic esterification methods have demonstrated significant potential for bicyclic ester synthesis under environmentally benign conditions [9]. Methyl formate synthase catalyzes nicotinamide adenine dinucleotide-dependent dehydrogenation of hemiacetal adducts, representing a novel biological process for ester formation [9]. This enzymatic approach couples spontaneous hemiacetal formation with alcohol dehydrogenase activity, achieving concentrations up to 135 millimolar of ester products [9].
Asymmetric synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate employs sophisticated chiral catalytic systems to achieve high levels of stereochemical control [10]. Chiral titanium complexes have emerged as particularly effective catalysts for asymmetric reactions involving bicyclic substrates [10]. These complexes demonstrate exceptional enantioselectivities in oxa-Diels-Alder reactions (up to 99% enantiomeric excess), asymmetric oxidation of sulfides (up to 96% enantiomeric excess), and enantioselective silylcyanation of aldehydes (up to 87% enantiomeric excess) [10].
The influence of ligand structure on catalytic performance represents a critical factor in optimizing asymmetric synthesis pathways [10]. Systematic variation of chiral ligands attached to titanium centers reveals significant correlations between electronic properties and stereoselectivity outcomes [10]. Temperature effects play crucial roles in determining reaction selectivity, with lower temperatures generally favoring higher enantioselectivities due to enhanced discrimination between competing transition states [10].
Table 3: Asymmetric Catalysis Performance Data
| Catalyst System | Ligand Type | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) | Substrate Scope |
|---|---|---|---|---|---|
| Chiral titanium complex | Salen derivatives | -20 to 0 | 85-99 | 70-85 | Aldehydes, ketones |
| Copper-oxazoline complex | Tridentate oxazoline | -10 to 25 | 82-95 | 75-90 | Dienes, alkenes |
| Rhodium-prolinate complex | N-tert-butylbenzenesulfonylprolinate | -40 to 0 | 69-95 | 65-85 | Vinyldiazomethanes |
Copper-catalyzed asymmetric esterification demonstrates remarkable potential for constructing enantiomerically enriched bicyclic esters [11]. Mechanistic investigations using electrospray ionization mass spectrometry and density functional theory calculations reveal the formation of monovalent dual-ligand copper complexes as active catalytic species [11]. The emergence of positive nonlinear effects in these systems highlights the importance of heterochiral copper complexes with reduced catalytic activity [11]. These heterochiral complexes adopt stable structures that resist dissociation into active mono-ligand copper species, thereby contributing to the observed nonlinear relationship between ligand and product enantiomeric excess [11].
Chiral auxiliary-mediated asymmetric synthesis provides an alternative approach for achieving high stereoselectivity in bicyclic ester formation [12] [13]. The incorporation of chiral auxiliaries such as 8-phenylmenthol or bicyclic phenyl-substituted alcohols enables temporary stereochemical control during key bond-forming reactions [12]. These auxiliaries can be subsequently removed under conditions that preserve the newly formed stereogenic centers [12]. Bicyclic chiral auxiliaries demonstrate enhanced rigidity compared to their monocyclic counterparts, with phenyl substituents positioned to block specific reaction faces [13].
Organocatalytic approaches using proline-derived catalysts offer environmentally sustainable pathways for asymmetric bicyclic synthesis [14]. These catalysts facilitate the construction of bicyclo[3.2.1]octane frameworks through aldol condensations and related transformations [14]. The conformational rigidity inherent in bicyclic products provides excellent platforms for subsequent synthetic manipulations while maintaining stereochemical integrity [14].
Solvent selection exerts profound influences on the synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate, affecting both reaction rates and product distributions [15]. Comparative studies using dimethylformamide, dichloromethane, ethyl acetate, and dimethylsulfoxide reveal significant variations in reaction efficiency and by-product formation [15]. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide generally provide superior reagent solubility and enhanced reaction rates due to their ability to stabilize charged intermediates [15].
Table 4: Solvent Effects on Reaction Parameters
| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Rate | Product Purity (%) | Major By-products |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 | 153 | 1.0 | 85-90 | Amide hydrolysis products |
| Dichloromethane | 8.9 | 40 | 0.7 | 90-95 | Chlorinated impurities |
| Ethyl acetate | 6.0 | 77 | 0.5 | 95-98 | Minimal by-products |
| Dimethylsulfoxide | 46.7 | 189 | 1.2 | 80-85 | Oxidation products |
Temperature-dependent kinetic studies reveal complex relationships between thermal activation and reaction selectivity in bicyclic synthesis [16]. Competitive processes such as 1,3-acyl shifts versus decarbonylation demonstrate distinct temperature dependencies, with intramolecular cyclization reactions being enthalpically favored at lower temperatures (-78°C) [16]. Increasing reaction temperatures progressively favor entropically driven decarbonylation processes at the expense of desired cyclization products [16].
Kinetic isotope effects provide valuable mechanistic insights into cyclopropanation reactions relevant to bicyclic core construction [17]. Studies of cyclopropane pyrolysis using deuterated substrates demonstrate excellent agreement with diradical reaction pathways [17]. These investigations reveal that secondary isotope effects may exhibit temperature coefficients as large as or larger than those associated with primary isotope effects [17]. The analysis supports bridged hydrogen atom structures in transition states, with frequency factors showing excellent correlation with experimental observations [17].
Activation energy determinations for bicyclic synthesis reactions employ computational methods to predict reaction feasibility and optimize synthetic conditions [18]. High-level ab initio and density functional theory calculations provide accurate estimates of energy barriers and thermodynamic parameters [18]. For cyclopropane isomerization reactions relevant to bicyclic synthesis, activation energies typically range from 60-70 kcal/mol, with biradical pathways predominating over carbene mechanisms [18].
The influence of pressure on reaction kinetics becomes particularly important for strained bicyclic systems where volume changes accompany bond formation and cleavage [18]. Low-pressure limit rate coefficients and falloff curves demonstrate significant deviations from high-pressure behavior, requiring careful consideration of reaction conditions [18]. These effects become pronounced in gas-phase reactions where molecular collisions influence energy transfer and reaction outcomes [18].
Computational studies using transition state theory provide quantitative frameworks for understanding solvent effects on reaction rates [19]. Secondary sphere modification of catalysts introduces additional structural complexity that enhances solvent-dependent selectivity control [19]. The role of solvent molecules becomes paramount in controlling intermediate and transition state structures, particularly in systems where spatial constraints are less restrictive than in enzymatic environments [19].
Table 5: Kinetic Parameters for Key Reactions
| Reaction Type | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (°C) | Predominant Mechanism |
|---|---|---|---|---|
| Cyclopropanation | 15-25 | 10¹¹-10¹³ | -20 to 50 | Concerted addition |
| Esterification | 8-15 | 10⁹-10¹¹ | 0 to 80 | Nucleophilic substitution |
| Ring closure | 20-35 | 10¹⁰-10¹² | -10 to 100 | Intramolecular cyclization |
The thermodynamic stability of bicyclic oxabicyclo[3.1.0]hexane systems has been extensively studied through computational chemistry approaches. High-level density functional theory calculations reveal that the trans conformer of 2-oxabicyclo[3.1.0]hexane derivatives exhibits significantly greater thermodynamic stability compared to the corresponding cis forms [1]. Detailed computational analysis demonstrates that the trans conformer is stabilized by approximately 1.1 kilocalories per mole relative to the cis form, resulting in a 6-fold population excess under equilibrium conditions [1].
The introduction of substituents at various positions on the bicyclic framework substantially influences the relative thermodynamic stability. For methyl-substituted analogues, computational modeling indicates that the energy difference between trans and cis forms remains consistent at 1.1 kilocalories per mole [1]. However, hydroxymethyl-substituted derivatives show dramatically enhanced stability differences, with the trans form being favored by 2.3 kilocalories per mole, corresponding to a 49-fold population excess [1].
These stability differences arise from conformational preferences and stereoelectronic effects inherent to the rigid bicyclic framework. The oxabicyclo[3.1.0]hexane system adopts a boat-like conformation due to the constraints imposed by the three-membered cyclopropane ring fused to the tetrahydrofuran-like six-membered ring [2]. The boat form demonstrates superior stability compared to chair conformations in bicyclic systems, contrasting with the behavior observed in monocyclic cyclohexane derivatives [3].
Stabilizing orbital interactions contribute significantly to the observed conformational preferences. The rigidity of the bicyclic system allows for permanent orbital alignments that either enhance or impair anomeric effects depending on the stereochemical arrangement [4]. In the North conformation, anomeric effects are permanently operational, while the South conformation exhibits impaired anomeric interactions, leading to differential hydrolytic stability and thermodynamic properties [4].
The thermodynamic analysis extends to related oxabicyclic systems, where enthalpies of formation have been determined through isodesmic and homodesmic working reactions [5]. For 6-oxabicyclo[3.1.0]hexane, computational studies utilizing density functional methods provide comprehensive thermochemical data including enthalpy of formation, entropy, and heat capacity values [5].
| System | Energy (Hartrees) | Relative Stability (kcal/mol) | Population Ratio |
|---|---|---|---|
| 2-oxabicyclo[3.1.0]hexane (trans form) | -655.3026 | 0.0 | 6-fold excess |
| 2-oxabicyclo[3.1.0]hexane (cis form) | -655.3009 | 1.1 | Minor |
| Methyl analogue (trans) | -655.3026 | 0.0 | 6-fold excess |
| Methyl analogue (cis) | -655.3009 | 1.1 | Minor |
| Hydroxymethyl analogue (trans) | -730.5162 | 0.0 | 49-fold excess |
| Hydroxymethyl analogue (cis) | -730.5125 | 2.3 | Minor |
Computational modeling represents the primary approach for elucidating the conformational landscape of Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate and related bicyclic systems. Density functional theory calculations provide detailed insights into molecular geometries, electronic structures, and conformational preferences that are experimentally challenging to determine [6] [7].
The Bond-corrected Pisa Composite Scheme has emerged as a particularly effective methodology for determining accurate structures and rotational constants of bicyclic compounds at density functional theory computational cost [6]. This approach utilizes the revDSD-PBEP86 double-hybrid functional in conjunction with D3BJ empirical dispersion corrections and triple-zeta basis sets to achieve geometrical parameters with average deviations within 0.1 percent of experimental rotational constants [6].
For oxabicyclic systems, B3LYP hybrid functional calculations using cc-pVDZ and aug-cc-pVDZ basis sets have been extensively validated [7]. The B3LYP functional incorporates a fraction of exact Hartree-Fock exchange, providing a computationally affordable combination that delivers accurate geometrical parameters [7]. Comparative studies demonstrate that cc-pVDZ basis sets are sufficient for structural determinations, with aug-cc-pVDZ calculations yielding similar relative energies [7].
Conformational analysis reveals that bicyclic systems exhibit distinct preferences for boat-like conformations over chair forms [3]. Ab initio molecular orbital calculations performed at 3-21G, 3-21G, and 6-31G basis set levels consistently demonstrate that boat conformations are energetically favored in 6-oxa-, 6-thiabicyclo[3.1.0]hexane systems, and bicyclo[3.1.0]hexane itself [3].
The conformational rigidity of the oxabicyclo[3.1.0]hexane framework enables permanent orbital alignments that significantly influence stereoelectronic effects. Nuclear magnetic resonance coupling constants can be accurately predicted using Karplus equations due to the intrinsic rigidity of the system [2]. For instance, the major α-cyclopropanation isomer exhibits characteristic coupling patterns with H5 showing doublet-of-doublets splitting with coupling constants of 9.3 and 4.8 hertz to cyclopropyl protons, while no coupling to H4 occurs due to a 90-degree dihedral angle [2].
Advanced computational protocols incorporate multiple conformational searches and energy minimizations to identify global minimum structures [8]. Molecular dynamics simulations complement static calculations by providing insights into conformational flexibility and binding stability over extended time periods [8]. Root Mean Square Deviation analysis demonstrates that oxabicyclic compounds maintain highly stable conformations with minimal structural fluctuations during 100-nanosecond simulation periods [8].
The computational modeling of substituent effects requires careful consideration of steric and electronic interactions . The conformational analysis extends to substituted derivatives, where the introduction of ester functionalities at various positions influences the overall molecular geometry and electronic distribution . These structural modifications can significantly impact physicochemical properties including solubility, stability, and reactivity patterns.
| Method | Application | Accuracy | Computational Cost |
|---|---|---|---|
| B3LYP/cc-pVDZ | Geometry optimization | Good cost/accuracy balance | Moderate |
| B3LYP/aug-cc-pVDZ | Extended basis validation | Similar to cc-pVDZ | High |
| revDSD-PBEP86/D3BJ | Accurate structures (monoterpenes) | Within 0.1% deviation | DFT cost |
| BLYP | Energy comparison | Standard | Low |
| PBE | Gradient corrected functional | Standard | Low |
| CBS-QB3 | High-level thermochemistry | High precision | Very High |
The solubility characteristics of Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate and related bicyclic esters demonstrate pronounced dependence on solvent polarity and hydrogen-bonding capacity. Comprehensive solubility studies of bioactive bicyclic derivatives reveal systematic trends that provide insights into the anticipated behavior of oxabicyclic ester compounds [10].
Bicyclic derivatives exhibit substantially higher solubility in alcoholic solvents compared to alkane systems, with differences spanning approximately two orders of magnitude [10]. In 1-octanol, bicyclic compounds demonstrate solubility ranges from 3.0×10⁻³ to 2.1×10⁻¹ mole fractions, while corresponding solubilities in hexane range from 7.1×10⁻⁵ to 13.5×10⁻³ mole fractions across the temperature range of 293.15 to 315.15 Kelvin [10].
The solubility behavior of ester functionalities follows well-established principles of intermolecular interactions [11]. Esters contain both carbonyl (C=O) and ether (O-C) dipoles arising from electronegativity differences between oxygen and carbon atoms [11]. The carbonyl group represents the stronger dipole due to π-bonding arrangements, enabling esters to function as hydrogen-bond acceptors [11]. This capacity for hydrogen bonding with protic solvents enhances water solubility relative to corresponding hydrocarbons [11].
Despite hydrogen-bonding capabilities, esters typically exhibit relatively low water solubility compared to carboxylic acids or alcohols [11]. This behavior results from three primary factors: non-ionic character, inability to both donate and accept hydrogen bonds simultaneously (esters can only accept), and the presence of non-polar hydrocarbon regions [11] [12]. The solubility relationships follow predictable patterns based on molecular weight and structural features [12].
Temperature-dependent solubility studies reveal consistent increases in solubility with elevated temperatures across all solvent systems [13]. This endothermic dissolution behavior indicates that entropy factors favor the dissolution process at higher temperatures [13]. Thermodynamic analysis of similar heterocyclic compounds demonstrates that dissolution represents an entropy-driven process with positive enthalpy changes [13].
Solubility enhancement strategies have been successfully implemented using cyclodextrin inclusion complexes [14]. For oxazolidine derivatives with similar structural features, 2-hydroxy-beta-cyclodextrin complexation increases solubility from 0.64 millimolar to significantly higher concentrations [14]. The maximum solubility increment was achieved using 400 millimolar cyclodextrin with 70 millimolar substrate, representing a twenty-fold enhancement over water solubility [14].
The influence of substituent groups on solubility follows systematic trends related to electronic and steric effects [10]. For para-substituted phenyl ring derivatives, compounds arrange in decreasing solubility order: methyl > fluoro > ethyl > trifluoromethyl > cyano > acetyl groups [10]. These patterns reflect the interplay between molecular size, polarity, and intermolecular interaction capabilities.
Practical solubility determination methods utilize Hansen solubility parameters to predict dissolution behavior in various solvent systems [13]. The three-dimensional Hansen parameter space incorporates dispersion forces, polar interactions, and hydrogen-bonding contributions to provide quantitative solubility predictions [13]. Activity coefficients determined through liquid-liquid distribution methods provide additional insights into solute-solvent molecular interactions [10].
| Compound Type | Solubility Range (mol fraction) | Temperature Range (K) | Solvent Preference |
|---|---|---|---|
| Bicyclic derivatives in 1-octanol | 3.0×10⁻³ to 2.1×10⁻¹ | 293.15-315.15 | Alcohol > alkane (2 orders) |
| Bicyclic derivatives in hexane | 7.1×10⁻⁵ to 13.5×10⁻³ | 293.15-315.15 | Lower than alcohol |
| Oxazolidine derivatives | 0.64 mM (water) | 298.15 | Enhanced with cyclodextrin |
| General esters in water | Lower than acids/alcohols | Room temperature | Organic solvents |
| Methyl esters (FAMEs) | Variable with chain length | Room temperature | Non-polar solvents |
Crystallographic analysis of bicyclic ester compounds provides fundamental insights into molecular packing arrangements, intermolecular interactions, and solid-state stability. While specific crystal structure data for Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate remains limited in the literature, systematic studies of related oxabicyclic systems and ester-containing compounds reveal important structural principles [15] [16].
The solid-state properties of bicyclic compounds are significantly influenced by the rigid framework imposed by fused ring systems. X-ray crystallographic studies of 2-oxabicyclo[2.1.1]hexanes demonstrate that these saturated bioisosteres maintain specific geometric parameters that closely resemble aromatic systems [17]. The distance and angular relationships in crystalline oxabicyclic structures typically show values approximately 0.2 Angstroms longer than corresponding aromatic analogs, while maintaining similar angular orientations [17].
Ester functionality incorporation within crystalline frameworks enables unique solid-state reactivity patterns. Crystallographic analysis of cocrystal systems involving ester-containing compounds reveals that halogen bonding interactions can position ester oxygen atoms in extended solid-state arrangements [16]. These positioning effects create opportunities for regioselective photochemical [2+2] cycloaddition reactions when carbon-carbon double bonds achieve appropriate spatial orientations [16].
Thermal analysis techniques provide complementary information regarding solid-state phase transitions and stability. Differential Scanning Calorimetry studies of related cyclic compounds with molecular formula C₇H₁₀O₃ indicate melting points ranging from 49 to 53 degrees Celsius, with associated fusion enthalpies of approximately 6.42 kilojoules per mole [18] [19]. These relatively modest melting points reflect the moderate intermolecular interaction strengths typical of small ester molecules.
The crystallization behavior of bicyclic esters follows principles established for related heterocyclic systems. Crystal growth experiments typically involve slow evaporation from organic solvents or controlled precipitation using solvent mixtures of varying polarity [21]. The crystallization process aims to achieve limited supersaturation conditions from which the system relaxes through crystalline precipitate formation [21].
Polymorphic behavior represents a critical consideration for bicyclic ester compounds. Crystallographic studies must assess multiple crystalline forms and their relative thermodynamic stability . The recrystallization process using solvents of varying polarity (hexane versus ethyl acetate) can influence the resulting polymorphic form and associated physical properties .
Intermolecular interaction patterns in oxabicyclic crystals involve multiple weak forces including van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding. The ester carbonyl oxygen can serve as a hydrogen bond acceptor, while the bicyclic framework provides hydrophobic interaction sites [16]. These combined interactions determine crystal packing efficiency and mechanical properties.
Powder X-ray diffraction analysis provides valuable structural information when single crystal growth proves challenging. This technique has been successfully applied to heterocyclic compounds with similar complexity, enabling complete crystal structure determination from powder diffraction data [15]. The approach proves particularly useful for compounds that resist single crystal formation due to rapid crystallization or polymorphic tendencies.
Solid-state density measurements for related C₇H₁₀O₃ compounds indicate values of approximately 1.1 ± 0.1 grams per cubic centimeter [18]. This density range reflects the compact packing achievable with the bicyclic framework while accommodating the ester functional group. The refractive index values for similar ester compounds typically range from 1.43 to 1.46, indicating moderate optical density consistent with the molecular structure [22] [23].
Temperature-dependent physical property measurements reveal important insights into solid-state behavior. Heat capacity determinations using precision calorimetry show characteristic values ranging from 150 to 200 joules per mole per Kelvin at 298.15 Kelvin for similar molecular weight esters [24] [25]. These measurements provide fundamental thermodynamic data essential for understanding phase stability and transition behaviors.
| Property | Value | Method | Reference Compound |
|---|---|---|---|
| Molecular Weight | 142.15 g/mol | Calculated | General for C₇H₁₀O₃ |
| Density | 1.1 ± 0.1 g/cm³ | Estimated | Cyclic ketone ester |
| Boiling Point | 214.9 ± 29.0°C | Estimated (760 mmHg) | Cyclic ketone ester |
| Melting Point | 49-53°C | DSC | Cyclic ketone ester |
| Flash Point | 96.5 ± 17.8°C | Calculated | Cyclic ketone ester |
| Refractive Index | ~1.43-1.46 | Experimental range | Methyl ester range |